molecular formula C20H14Cl2F2N2O3 B3026459 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester CAS No. 1390661-72-9

2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester

Cat. No. B3026459
Key on ui cas rn: 1390661-72-9
M. Wt: 439.2 g/mol
InChI Key: WNZCDFOXYNRBRB-UHFFFAOYSA-N
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Patent
US08927731B2

Procedure details

Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (2.07 g, 5.12 mmol) was slurried in acetonitrile (20 mL) in a scintillation vial. 1,3-Dichloro-5,5-dimethylhydantoin (554 mg, 2.181 mmol) was added as a solid, and the reaction mixture was stirred at reflux for 1 h. After cooling to room temperature, water (40 mL) was added to precipitate the product. The solid was collected on a Buchner funnel and washed with water. Drying under vacuum at 55° C. gave a white solid (2.187 g, 97%): 1H NMR (400 MHz, CDCl3) δ 7.50-7.41 (m, 2H, aromatic), 7.41-7.20 (m, 5H, aromatic), 5.42 (s, 2H, CH2Ph), 4.92 (br s, 2H, NH2), 3.97 (d, J=1.2 Hz, 3H, OMe); 19F{1H} NMR (CDCl3) δ −128.19 (d, J=33.9 Hz, F2′), −137.79 (d, J=33.8 Hz, F5).
Name
Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
554 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([C:19]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:20])[CH:3]=1.[Cl:29]N1C(C)(C)C(=O)N(Cl)C1=O.O>C(#N)C>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([C:19]([O:21][CH2:22][C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[O:20])[C:3]=1[Cl:29]

Inputs

Step One
Name
Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate
Quantity
2.07 g
Type
reactant
Smiles
NC1=CC(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
554 mg
Type
reactant
Smiles
ClN1C(=O)N(C(=O)C1(C)C)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The solid was collected on a Buchner funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying under vacuum at 55° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OCC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.187 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 228.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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